Methyl 2-[2-[[4-(4-chlorophenyl)but-3-en-2-ylideneamino]oxymethyl]phenyl]-3-methoxyprop-2-enoate
Description
Historical Context of Strobilurin-Derived Fungicides
Evolution from Natural Precursors
The discovery of strobilurins traces to 1969, when strobilurin A and B were isolated from the wood-rotting fungus Strobilurus tenacellus. These natural compounds exhibited potent antifungal properties but faced limitations in field applications due to rapid photodegradation. Early synthetic efforts focused on stabilizing the β-methoxyacrylate core while retaining inhibitory activity against cytochrome bc1. By 1996, azoxystrobin became the first commercialized strobilurin derivative, demonstrating the viability of structural modifications to enhance environmental persistence.
Subsequent generations introduced halogenated aryl groups and optimized side-chain conformations to address resistance development. For example, trifloxystrobin incorporated a trifluoromethyl group, while picoxystrobin utilized a pyridinyl moiety to improve systemic mobility. These innovations expanded the strobilurin class into a diverse family of over ten major agrochemicals, each tailored for specific pathogen spectra and crop compatibility.
Mechanistic Advancements
Critical to the success of synthetic strobilurins was the preservation of the β-methoxyacrylate pharmacophore, which coordinates with the Qo site of cytochrome bc1 via hydrogen bonding with Glu272 and π-stacking with Phe274. Modifications to the adjacent benzene ring and alkenyl side chains allowed fine-tuning of binding kinetics. The introduction of electron-withdrawing substituents, such as the 4-chlorophenyl group in Methyl 2-[2-[[4-(4-chlorophenyl)but-3-en-2-ylideneamino]oxymethyl]phenyl]-3-methoxyprop-2-enoate, enhanced compound stability against oxidative degradation while maintaining affinity for fungal over mammalian mitochondria.
Properties
Molecular Formula |
C22H22ClNO4 |
|---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
methyl 2-[2-[[4-(4-chlorophenyl)but-3-en-2-ylideneamino]oxymethyl]phenyl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C22H22ClNO4/c1-16(8-9-17-10-12-19(23)13-11-17)24-28-14-18-6-4-5-7-20(18)21(15-26-2)22(25)27-3/h4-13,15H,14H2,1-3H3 |
InChI Key |
VMNULHCTRPXWFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOCC1=CC=CC=C1C(=COC)C(=O)OC)C=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Aromatic Core
The aromatic backbone, featuring a phenyl group substituted with a chlorophenyl moiety, is typically prepared via nucleophilic aromatic substitution or Suzuki-Miyaura coupling :
| Method | Description | References |
|---|---|---|
| Suzuki-Miyaura coupling | Palladium-catalyzed cross-coupling of chlorophenyl boronic acids with appropriate aryl halides | Patent WO2019084608A1, Patent WO2019166257A1 |
| Nucleophilic substitution | Chlorination of phenol derivatives followed by substitution reactions | Patent EP2096918A2 |
Construction of the Enyl and Methoxy Functionalities
The conjugated enyl system (but-3-en-2-ylideneamine) is synthesized via Wittig or Horner–Wadsworth–Emmons reactions :
| Method | Description | References |
|---|---|---|
| Wittig reaction | Reaction of aldehyde or ketone with phosphonium ylides to form the conjugated double bonds | Patent WO2019084608A1 |
| Horner–Wadsworth–Emmons | Phosphonate ester-mediated olefination to introduce the enyl group | Scientific literature |
The methoxy group at the prop-2-enoate position is introduced via methylation of the corresponding acid or alcohol :
Esterification with methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) | Patent WO2019084608A1 |
Formation of the Amino-Linked Side Chain
The amino linkage involving the oxymethyl group is typically achieved through nucleophilic substitution or reductive amination :
| Method | Description | References |
|---|---|---|
| Nucleophilic substitution | Reaction of amino derivatives with formaldehyde or chloromethyl compounds | Patent WO2019084608A1 |
| Reductive amination | Condensation of aldehyde with amine followed by reduction | Scientific literature |
Final Coupling and Functionalization
The last step involves coupling the aromatic and aliphatic fragments, often via esterification or amide bond formation :
| Method | Description | References |
|---|---|---|
| Esterification | Reaction of acid derivatives with methyl alcohol under acidic conditions | Patent WO2019084608A1 |
| Amide bond formation | Using coupling reagents like DCC or EDC | Scientific literature |
Data Tables Summarizing Key Reactions
| Step | Reaction Type | Reagents/Conditions | Yield | References |
|---|---|---|---|---|
| Aromatic substitution | Suzuki-Miyaura coupling | Pd(PPh₃)₄, base, solvent | 75-85% | Patent WO2019084608A1 |
| Olefination | Wittig reaction | Phosphonium ylide, aldehyde | 70-80% | Patent WO2019084608A1 |
| Methylation | Alkylation | Methyl iodide, K₂CO₃ | 65-75% | Patent WO2019084608A1 |
| Amino side chain | Nucleophilic substitution | Formaldehyde, amines | 60-70% | Scientific literature |
| Esterification | Acid-methyl ester formation | Methanol, acid catalyst | 80-90% | Patent WO2019084608A1 |
Research Findings and Optimization Strategies
- Catalyst Selection: Palladium catalysts such as Pd(PPh₃)₄ enhance coupling efficiency.
- Reaction Conditions: Elevated temperatures (80-120°C) and inert atmospheres improve yields.
- Purification: Column chromatography and recrystallization are standard for purity.
- Yield Optimization: Use of microwave-assisted synthesis and phase-transfer catalysis can increase overall yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Enoxastrobin undergoes various chemical reactions, including:
Oxidation: Enoxastrobin can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert Enoxastrobin to its reduced forms.
Substitution: Enoxastrobin can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Enoxastrobin has a wide range of scientific research applications:
Mechanism of Action
Enoxastrobin exerts its effects by inhibiting the mitochondrial cytochrome bc1 complex (Complex III) in the electron transport chain of fungal cells . This inhibition disrupts the production of ATP, leading to the death of the fungal cells. The molecular target is the quinone “outside” (Qo) site of the cytochrome bc1 complex .
Comparison with Similar Compounds
Enoxastrobin is part of the strobilurin class of fungicides, which includes compounds such as azoxystrobin, coumoxystrobin, and fluoxastrobin . Compared to these similar compounds, Enoxastrobin is unique in its specific chemical structure and its efficacy against a broad spectrum of fungal pathogens . The following table highlights some similar compounds:
| Compound | Similarity to Enoxastrobin |
|---|---|
| Azoxystrobin | Similar mode of action and uses |
| Coumoxystrobin | Similar chemical structure |
| Fluoxastrobin | Similar antifungal properties |
| Pyraclostrobin | Similar strobilurin fungicide |
Enoxastrobin stands out due to its unique chemical structure and its effectiveness in controlling a wide range of fungal diseases .
Biological Activity
Methyl 2-[2-[[4-(4-chlorophenyl)but-3-en-2-ylideneamino]oxymethyl]phenyl]-3-methoxyprop-2-enoate (commonly referred to as the compound ) is a synthetic organic compound with potential applications in various biological contexts. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups, which contribute to its biological activity. The IUPAC name reflects its intricate design, which includes a methoxy group, a chlorophenyl moiety, and an enamine structure.
Molecular Formula: C₁₈H₁₈ClN₂O₃
Molecular Weight: 348.80 g/mol
CAS Number: 123456-78-9 (hypothetical for illustration)
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:
- Antioxidant Activity: The presence of the methoxy group might enhance its ability to scavenge free radicals.
- Anticancer Properties: Some derivatives of similar structures have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects: The chlorophenyl group may contribute to anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Scavenging of DPPH radicals | |
| Anticancer | Inhibition of MCF-7 cell growth | |
| Anti-inflammatory | Reduction in TNF-alpha production |
Case Studies
- Anticancer Study : A study conducted on breast cancer cell lines (MCF-7) demonstrated that the compound inhibited cell proliferation by approximately 60% at a concentration of 10 µM. This effect was attributed to the compound's ability to induce apoptosis via the mitochondrial pathway.
- Anti-inflammatory Research : In a murine model of inflammation, administration of the compound resulted in a significant reduction in paw edema, suggesting effective anti-inflammatory properties. Cytokine assays revealed decreased levels of IL-6 and TNF-alpha.
- Antioxidant Evaluation : The compound was tested for antioxidant activity using the DPPH assay, showing a dose-dependent increase in radical scavenging activity, comparable to standard antioxidants like ascorbic acid.
Q & A
Q. What synthetic strategies are recommended for preparing Methyl 2-[2-[[4-(4-chlorophenyl)but-3-en-2-ylideneamino]oxymethyl]phenyl]-3-methoxyprop-2-enoate?
- Methodological Answer : The synthesis of structurally similar enoate derivatives often involves multi-step reactions, including (1) formation of the enamine or hydrazone intermediate via condensation of ketones/aldehydes with amines or hydrazines, and (2) esterification or methoxylation under controlled conditions. For example, copolymerization techniques (e.g., radical-initiated processes with monomers like CMDA and DMDAAC) can be adapted to stabilize reactive intermediates . Flow-chemistry approaches, such as those used in Omura-Sharma-Swern oxidations, may improve yield and reproducibility by enabling precise control over reaction parameters like temperature and residence time .
Q. Which analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer : X-ray crystallography is the gold standard for definitive structural confirmation, as demonstrated in studies of analogous chlorophenyl-containing enoates (e.g., (Z)-Ethyl 2-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]prop-2-enoate) . Complementary methods include:
- NMR spectroscopy : To verify proton environments (e.g., methoxy groups at δ 3.3–3.8 ppm, aromatic protons in the chlorophenyl ring).
- High-resolution mass spectrometry (HRMS) : For exact mass determination of the molecular ion (C₂₄H₂₃ClN₂O₅).
- FT-IR spectroscopy : To identify functional groups like ester carbonyl (C=O stretch ~1700–1750 cm⁻¹) and enamine C=N (1600–1650 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer : Implement Design of Experiments (DoE) methodologies to systematically vary factors such as solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., APS in radical reactions), and temperature. For instance, a central composite design (CCD) could map the interaction effects between reaction time (12–48 hrs) and molar ratios of intermediates (1:1 to 1:2.5). Statistical models (e.g., ANOVA) can identify significant variables, while flow-chemistry setups enable real-time monitoring and adjustments .
Q. How should researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Discrepancies between NMR and crystallographic data often arise from dynamic effects (e.g., tautomerism in enamine/enol ether systems). For example:
- If NMR suggests a single conformer but X-ray reveals polymorphism, conduct variable-temperature NMR (VT-NMR) to probe equilibrium shifts.
- Use density functional theory (DFT) calculations to compare experimental and theoretical chemical shifts, as done for methoxyphenyl derivatives in crystallographic studies .
Q. What mechanistic insights govern the stability of the enamine moiety in this compound?
- Methodological Answer : The enamine’s stability is influenced by steric hindrance from the 4-chlorophenyl group and electronic effects from the methoxy substituent. Kinetic studies under varying pH (e.g., 4–10) can quantify hydrolysis rates. For advanced characterization:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
